3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of L 696229 involves several steps, starting from the appropriate benzoxazole and pyridine derivatives. The synthetic route typically includes:
Formation of Benzoxazole Derivative: The benzoxazole derivative is synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Alkylation: The benzoxazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Pyridine Derivative: The alkylated benzoxazole is coupled with a pyridine derivative under suitable conditions to form the final product, L 696229.
化学反应分析
L 696229 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the benzoxazole or pyridine rings, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds. Major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of L 696229.
科学研究应用
L 696229 has been extensively studied for its antiviral properties, particularly against HIV-1. Its applications in scientific research include:
Chemistry: Used as a model compound to study the inhibition of reverse transcriptase.
Biology: Employed in cell culture studies to understand the mechanism of HIV-1 replication and inhibition.
Medicine: Investigated for its potential use in antiretroviral therapy for HIV-1 infection.
Industry: Utilized in the development of new antiviral drugs and therapeutic agents.
作用机制
L 696229 exerts its effects by specifically inhibiting the reverse transcriptase enzyme of HIV-1. The compound binds to the enzyme at a site that overlaps with the binding site of other non-nucleoside inhibitors. This binding prevents the enzyme from synthesizing viral DNA from RNA, thereby inhibiting the replication of the virus. The molecular targets involved include the reverse transcriptase enzyme and the associated RNase H activity .
相似化合物的比较
L 696229 is unique among reverse transcriptase inhibitors due to its specific binding characteristics and antiviral activity. Similar compounds include:
L 738372: Another non-nucleoside reverse transcriptase inhibitor with a different binding profile.
Azidothymidine (AZT): A nucleoside reverse transcriptase inhibitor with a different mechanism of action.
Nevirapine: A non-nucleoside reverse transcriptase inhibitor with a similar binding site but different chemical structure.
L 696229 stands out due to its specific inhibition of HIV-1 reverse transcriptase and its potential for use in combination therapies with other antiretroviral agents.
属性
分子式 |
C17H22N2O2 |
---|---|
分子量 |
286.37 g/mol |
IUPAC 名称 |
3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpiperidin-2-one |
InChI |
InChI=1S/C17H22N2O2/c1-3-12-10-13(17(20)18-11(12)2)8-9-16-19-14-6-4-5-7-15(14)21-16/h4-7,11-13H,3,8-10H2,1-2H3,(H,18,20) |
InChI 键 |
PWWOXQCBNNNPGH-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(C(=O)NC1C)CCC2=NC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。